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Compound of Interest

4-Fluoro-5-methoxy-2-methyl-1H-
Compound Name:
indole

Cat. No.: B1343830

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of
numerous natural products and pharmaceuticals.[1] The strategic incorporation of fluorine into
such scaffolds is a widely recognized strategy to modulate key drug-like properties, including
metabolic stability, lipophilicity, and binding affinity.[2] 4-Fluoro-5-methoxy-2-methyl-1H-
indole is a compound of interest within this class, representing a potential building block for
novel therapeutic agents.

However, for any compound to be a viable drug candidate, it must first be soluble. Aqueous
solubility is a critical physicochemical property that governs a drug's absorption, distribution,
and overall bioavailability.[3][4] Poor solubility is a leading cause of failure for promising drug
candidates in preclinical and clinical development.[3] Therefore, a thorough understanding and
accurate determination of the solubility of 4-Fluoro-5-methoxy-2-methyl-1H-indole are
paramount for any research and development program involving this molecule.

This technical guide provides a comprehensive overview of the solubility characteristics of 4-
Fluoro-5-methoxy-2-methyl-1H-indole. It is designed for researchers, chemists, and drug
development professionals, offering insights into the factors governing its solubility, detailed
protocols for its experimental determination, and guidance on interpreting the resulting data.

Physicochemical Profile

The solubility of a compound is intrinsically linked to its fundamental physicochemical
properties. While extensive experimental data for this specific molecule is not widely published,
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a profile can be assembled from available data and computational predictions.

Property Value Source

Molecular Formula C1o0H10FNO [5]

Molar Mass 179.19 g/mol [5]
Colorless crystalline powder

Appearance _ [6]
(predicted)

Predicted logP 2.6 [1]

Predicted Boiling Point 327.3£37.0 °C [7]

Note: logP (octanol-water partition coefficient) is a measure of lipophilicity. Predicted values are

computationally generated and should be confirmed experimentally.

Molecular Structure and its Influence on Solubility

The solubility of 4-Fluoro-5-methoxy-2-methyl-1H-indole is a complex interplay of its

constituent functional groups. Understanding these contributions is key to predicting its

behavior in various solvent systems.

Indole Ring: The bicyclic aromatic indole core is largely nonpolar and hydrophobic, which
tends to decrease solubility in aqueous media. The N-H group can act as a hydrogen bond
donor, slightly mitigating this effect.

Fluorine Atom (C4): The incorporation of fluorine can have multifaceted effects. Its high
electronegativity can create localized dipoles, but it can also increase the overall lipophilicity
of the molecule, potentially lowering aqueous solubility.[8] A key advantage of fluorination is
its ability to block metabolic oxidation at that position, enhancing metabolic stability.

Methoxy Group (C5): The oxygen atom in the methoxy group (-OCHs) can act as a hydrogen
bond acceptor, which may slightly improve solubility in polar protic solvents like water.
However, the methyl portion adds to the molecule's lipophilic character.

Methyl Group (C2): The methyl group (-CHs) is nonpolar and contributes to the molecule's
hydrophobicity, generally leading to decreased aqueous solubility.
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4-Fluoro-5-methoxy-2-methyl-1H-indole

Key Structural Features

Influence on Aqueous Solubility
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Caption: Key structural features of 4-Fluoro-5-methoxy-2-methyl-1H-indole and their
predicted impact on aqueous solubility.

Experimental Determination of Solubility

Accurate solubility measurement is essential. Two primary types of solubility are determined in

drug discovery: kinetic and thermodynamic.[9]

 Kinetic Solubility: Measures the concentration of a compound upon its precipitation from a
supersaturated solution (typically from a DMSO stock). It's a high-throughput method used

for early-stage screening of compound libraries.[9][10]

o Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable
crystalline form of a compound in a given solvent. It is the "gold standard" measurement,
crucial for later-stage development, but is more time- and resource-intensive.[3][10]
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Protocol 1: Thermodynamic Solubility via Shake-Flask
Method

This method is considered the most reliable for determining equilibrium solubility and is based
on the principle of achieving equilibrium between the dissolved solute and excess solid drug.[3]

[9]

Rationale: By ensuring a saturated solution is in equilibrium with the solid phase, this method
measures the maximum concentration of the compound that can be dissolved under specific
conditions (e.g., solvent, pH, temperature), reflecting its true thermodynamic solubility.

Step-by-Step Methodology:

e Preparation: Add an excess amount of solid 4-Fluoro-5-methoxy-2-methyl-1H-indole to a
series of vials containing the desired aqueous buffer (e.g., Phosphate-Buffered Saline (PBS)
at pH 7.4). The amount should be sufficient to ensure undissolved solid remains at the end of
the experiment.

o Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C
or 37°C) for a predetermined period (typically 24-48 hours) to allow the system to reach
equilibrium.

o Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid
settle. Alternatively, centrifuge the samples at high speed to pellet the excess solid.

o Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles
are disturbed.

 Filtration: Filter the supernatant through a low-binding 0.22 um syringe filter to remove any
remaining microscopic particles.

¢ Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration
of the dissolved compound using a validated analytical method, such as High-Performance
Liquid Chromatography (HPLC) with UV detection.[4]

» Validation: (Self-Validating Step) Analyze the remaining solid at the bottom of the vial using
techniques like X-ray powder diffraction (XRPD) to ensure the compound has not changed
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its crystalline form (polymorph) during the experiment.

Protocol 2: Kinetic Solubility via Turbidimetric Method

This high-throughput method relies on adding a concentrated DMSO stock solution of the
compound to an aqueous buffer and detecting the point of precipitation using light scattering.
[11]

Rationale: In early drug discovery, hundreds of compounds must be screened quickly with
minimal material. This method provides a rapid assessment of solubility that is sufficient for
ranking compounds and identifying potential liabilities.[9]

Step-by-Step Methodology:

o Stock Solution: Prepare a high-concentration stock solution of 4-Fluoro-5-methoxy-2-
methyl-1H-indole in 100% Dimethyl Sulfoxide (DMSO) (e.g., 10 mM).

o Assay Plate Preparation: Add the aqueous buffer of interest (e.g., PBS, pH 7.4) to the wells
of a 96-well microplate.

« Titration: Use a liquid handler to perform serial additions of the DMSO stock solution into the
agueous buffer in the microplate.

o Precipitation Detection: After each addition and a brief mixing period, measure the turbidity
(light scattering) of each well using a nephelometer or a plate reader capable of absorbance
measurements.

o Data Analysis: The kinetic solubility is defined as the concentration at which a significant
increase in turbidity is observed, indicating the onset of precipitation.[11]
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Caption: Experimental workflow for the Shake-Flask method of determining thermodynamic
solubility.

Data Interpretation and Application

The solubility data obtained from these experiments are crucial for guiding drug development
decisions:

e Low Solubility (<10 pM): Compounds in this range often face significant challenges with oral
absorption and may require advanced formulation strategies like amorphous solid
dispersions or lipid-based formulations.

o Moderate Solubility (10-100 uM): These compounds may be developable but could benefit
from salt formation or particle size reduction to enhance dissolution rates.

e High Solubility (>100 puM): Compounds with high solubility are generally less likely to have
absorption limited by their solubility, which is a highly desirable trait.

The pH dependence of solubility is also a critical factor. For an indole derivative like this, which
is weakly acidic at the N-H position, solubility may vary across the physiological pH range of
the gastrointestinal tract. Determining solubility at different pH values (e.g., pH 1.2, 4.5, and
6.8) is recommended for a complete profile.[3]

Conclusion

4-Fluoro-5-methoxy-2-methyl-1H-indole is a fluorinated indole derivative with potential
applications in drug discovery. Its solubility profile is governed by a balance of hydrophobic
features (indole core, methyl group) and moieties capable of hydrogen bonding (N-H, methoxy
group). The strategic placement of the fluorine atom is expected to enhance metabolic stability,
a key feature for drug candidates.

Accurate and reliable determination of both kinetic and thermodynamic solubility is a non-
negotiable step in the preclinical development of this and related compounds. The protocols
outlined in this guide, particularly the gold-standard Shake-Flask method, provide a robust
framework for generating the critical data needed to assess its viability, guide formulation
development, and ultimately unlock its therapeutic potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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